



Application Notes and Protocols for EMD638683 in Mice

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Compound of Interest

Compound Name: EMD638683 R-Form

Cat. No.: B1139341 Get Quote

Disclaimer: The following information pertains to EMD638683. Despite diligent searching, no specific dosage, administration, or experimental data for the R-Form of EMD638683 could be located in the available scientific literature. The studies cited do not specify the enantiomeric form used. Therefore, the following protocols and data are based on studies using "EMD638683" and may not be specific to the R-Form. Researchers should consider this lack of enantiomer-specific data when designing and interpreting experiments.

Introduction

EMD638683 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase involved in various cellular processes, including ion channel regulation, cell proliferation, and apoptosis.[1][2] SGK1 is a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Due to its role in various physiological and pathological processes, EMD638683 has been investigated in several preclinical models in mice, including those for hypertension, cancer, and inflammation.[1][3][4]

Mechanism of Action

EMD638683 exerts its biological effects primarily through the inhibition of SGK1. The activation of SGK1 is dependent on the PI3K pathway, which leads to the phosphorylation of SGK1 by PDK1 and mTORC2.[1] Once activated, SGK1 phosphorylates a variety of downstream targets, including the N-Myc downstream-regulated gene 1 (NDRG1) and the forkhead box protein O3 (FOXO3a).[1] By inhibiting SGK1, EMD638683 prevents the phosphorylation of these downstream targets, thereby modulating their activity. EMD638683 has an in vitro IC50 of 3 μ M

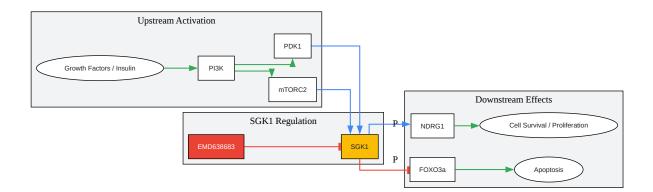


for SGK1.[3][5] It also shows some inhibitory activity against SGK2, SGK3, PRK2, and MSK1 at a concentration of 1 μ M.[6]

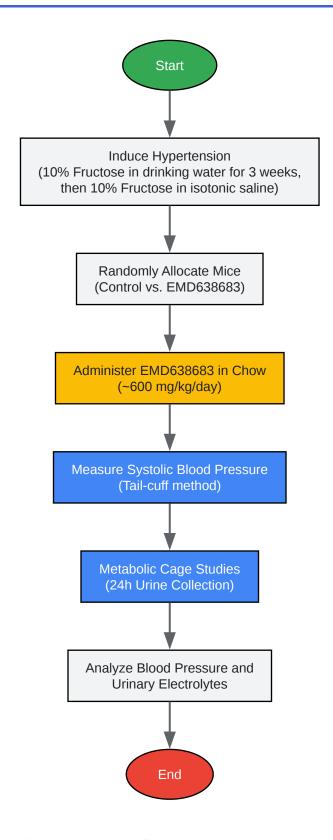
Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving SGK1 and the point of inhibition by EMD638683.









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